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2,5-dibromothieno[2,3-d][1,3]thiazole

Cat. No.: B6238637
CAS No.: 203049-71-2
M. Wt: 299.0 g/mol
InChI Key: QXGLCTPPOGYHKH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental pillars of modern chemical and life sciences. mdpi.comsemanticscholar.org Their ubiquity is highlighted by the fact that over 85% of all biologically active chemical entities feature a heterocyclic scaffold. nih.gov These structures are integral to a vast array of natural products, pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov

In medicinal chemistry, heterocycles are often considered "privileged structures" due to their ability to interact with a wide range of biological targets. nih.gov The inclusion of heteroatoms (such as nitrogen, sulfur, or oxygen) allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. mdpi.comnih.gov These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov The continuous development of novel synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has dramatically expanded the variety of accessible functionalized heterocycles, thereby accelerating drug discovery programs. nih.govjmchemsci.com

Overview of Thiazole- and Thiophene-Containing Systems in Chemical Synthesis and Materials Science

Among the vast family of heterocycles, those containing sulfur atoms, such as thiazole (B1198619) and thiophene (B33073), hold particular importance in both biological and materials contexts.

Thiazole is a five-membered ring containing both a sulfur and a nitrogen atom. This nucleus is present in essential biomolecules like thiamine (B1217682) (Vitamin B1) and forms a part of the core structure of penicillin antibiotics. eurekaselect.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities. eurekaselect.comtandfonline.comnih.gov The synthetic versatility of the thiazole ring, often constructed via the classic Hantzsch synthesis, has made it a popular building block in medicinal chemistry. tandfonline.comorganic-chemistry.org

Thiophene , a five-membered ring with a single sulfur atom, is a cornerstone of modern materials science. numberanalytics.comnumberanalytics.com Its unique electronic properties, stemming from the aromatic π-electron system and the presence of the sulfur atom, make it an ideal component for organic electronic devices. numberanalytics.com Polymers and oligomers based on thiophene are extensively used as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netjuniperpublishers.com Beyond materials, the thiophene scaffold is also a valuable intermediate in the synthesis of complex pharmaceuticals. numberanalytics.comnumberanalytics.com

Structural and Electronic Features of the Thieno[2,3-d]numberanalytics.comnumberanalytics.comthiazole Core

The fusion of a thiophene ring with a thiazole ring gives rise to the thieno[2,3-d] numberanalytics.comnumberanalytics.comthiazole bicyclic system. This scaffold merges the distinct characteristics of its constituent rings, resulting in a unique molecular framework with specific structural and electronic properties. The thieno[2,3-d]thiazole (B11776972) core is a planar, aromatic system featuring a delocalized π-electron network extending over both rings.

The fusion of the electron-rich thiophene ring with the relatively electron-deficient thiazole ring creates a system with a distinct electronic profile. Related fused systems, such as thiazolo[5,4-d]thiazole (B1587360), are noted for being electron-deficient, possessing high oxidative stability, and having a rigid, planar structure that promotes efficient intermolecular π-π stacking. rsc.org These characteristics are highly desirable for applications in organic electronics, as they facilitate charge transport between molecules. rsc.org The synthesis of the thieno[2,3-d]thiazole core can be achieved through various routes, often involving the cyclization of a reactant onto a pre-existing functionalized thiazole ring. researchgate.netcapes.gov.br

Rationale for Research on 2,5-Dibromothieno[2,3-d]numberanalytics.comnumberanalytics.comthiazole as a Strategic Synthetic Intermediate

The strategic value of 2,5-dibromothieno[2,3-d] numberanalytics.comnumberanalytics.comthiazole lies in the reactivity of its two bromine atoms. In modern organic synthesis, halogenated heterocycles are exceptionally useful as versatile building blocks for constructing more complex molecular architectures. The bromine atoms at the 2- and 5-positions of the thieno[2,3-d]thiazole core serve as highly effective leaving groups in a variety of metal-catalyzed cross-coupling reactions.

The most prominent of these transformations is the Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for forming carbon-carbon bonds. nih.govnih.gov By reacting 2,5-dibromothieno[2,3-d] numberanalytics.comnumberanalytics.comthiazole with various arylboronic acids in the presence of a palladium catalyst, chemists can selectively introduce one or two new aryl or heteroaryl substituents at the brominated positions. researchgate.netresearchgate.net This method allows for the modular and efficient synthesis of a diverse library of derivatives.

This functionalization is critical for:

Extending π-conjugation: Building larger, conjugated systems by adding aromatic rings, which is essential for tuning the electronic and optical properties of materials for organic electronics. juniperpublishers.comresearchgate.net

Modulating Biological Activity: Introducing specific substituents to optimize interactions with biological targets in drug discovery programs.

Creating Advanced Materials: Synthesizing novel dyes, sensors, and other functional materials with tailored properties. researchgate.net

The use of dibrominated thiophenes and other heterocycles as precursors in Suzuki and Stille coupling reactions is a well-established strategy for producing materials with enhanced performance in OFETs and other electronic devices. nih.govmdpi.comacs.org Therefore, 2,5-dibromothieno[2,3-d] numberanalytics.comnumberanalytics.comthiazole is not typically an end-product but rather a crucial, highly versatile intermediate that opens the door to a vast chemical space of novel functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203049-71-2

Molecular Formula

C5HBr2NS2

Molecular Weight

299.0 g/mol

IUPAC Name

2,5-dibromothieno[2,3-d][1,3]thiazole

InChI

InChI=1S/C5HBr2NS2/c6-3-1-2-4(10-3)8-5(7)9-2/h1H

InChI Key

QXGLCTPPOGYHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=N2)Br)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,5 Dibromothieno 2,3 D 1 2 Thiazole and Its Derivatives

Precursor Synthesis and Early-Stage Cyclization Reactions for Thieno[2,3-d]researchgate.netnih.govthiazole Framework Construction

The construction of the fused thieno[2,3-d] researchgate.netnih.govthiazole (B1198619) system is typically achieved by building one ring onto the other. Common strategies involve either the annelation of a thiophene (B33073) ring onto a pre-existing thiazole or the formation of a thiazole ring on a thiophene precursor.

One established method involves the reaction of a substituted thiazole with reagents that form the fused thiophene ring. For instance, the condensation of methyl thioglycolate onto 4-halogenothiazoles, followed by a base-mediated cyclization using sodium methylate, can afford the thieno[2,3-d]thiazole (B11776972) core in moderate to good yields. researchgate.net This approach benefits from the availability of a wide range of substituted thiazole precursors.

Another powerful method for constructing the thiophene ring portion of the scaffold is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with an acetonitrile (B52724) derivative bearing a strong electron-withdrawing group, in the presence of elemental sulfur and a base like triethylamine. rsc.org While the specific example in the literature demonstrates the synthesis of the isomeric thieno[3,2-d]thiazole system, the fundamental principles of the Gewald reaction are broadly applicable for the synthesis of various polysubstituted 2-aminothiophenes, which are key precursors for thieno-fused heterocycles. rsc.orgrsc.org

Alternative routes start from other thieno-fused systems. For example, thieno[2,3-d]-1,2,3-thiadiazoles can react with carbon disulfide under high temperature and pressure to yield thieno[2,3-d]-1,3-dithiole-2-thiones, demonstrating the reactivity of the thieno[2,3-d] core and its potential for transformation into other heterocyclic systems. nih.govtuwien.ac.at

Targeted Synthesis of 2,5-Dibromothieno[2,3-d]researchgate.netnih.govthiazole

Once the thieno[2,3-d] researchgate.netnih.govthiazole nucleus is formed, the introduction of bromine atoms at specific positions is a crucial step for further functionalization. The target molecule, 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole, requires selective bromination at the two most reactive carbon atoms of the bicyclic system: the C2 position of the thiazole ring and the C5 position of the thiophene ring.

Regioselective Bromination Approaches

While a direct, one-step synthesis for 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole is not prominently documented, its synthesis can be logically approached based on established methods for brominating thiazole and thiophene rings. The synthesis would likely proceed in a stepwise fashion.

First, a suitable thiazole precursor, such as 2-aminothiazole, can be converted to 2,5-dibromo-1,3-thiazole. researchgate.net This dibrominated thiazole can then serve as the foundation for the subsequent annelation of the thiophene ring, as described in section 2.1.

Alternatively, if starting with the fully formed thieno[2,3-d] researchgate.netnih.govthiazole core, direct bromination would be employed. The thiophene ring is generally more susceptible to electrophilic substitution than the thiazole ring. Therefore, initial bromination would likely occur at the C5 position. Subsequent bromination at the C2 position might require more forcing conditions or a different strategy, such as a Sandmeyer reaction starting from a 2-aminothieno[2,3-d] researchgate.netnih.govthiazole derivative.

The regioselectivity of bromination on thieno-fused systems is highly dependent on the existing substituents and reaction conditions. rsc.org For example, studies on thieno[2,3-b] researchgate.netbenzothiophen show that the position of bromination is directed by the location of activating groups like methyl substituents. rsc.org Therefore, achieving the desired 2,5-dibromo substitution pattern requires careful control over the synthetic sequence and reaction parameters.

Optimization of Reaction Conditions and Yields

Optimizing the yield of 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole, whether through a multi-step or direct bromination route, requires systematic variation of several key parameters. The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), bromine), solvent, temperature, and reaction time are all critical factors that must be fine-tuned. The table below outlines the typical parameters considered when optimizing a halogenation reaction.

Table 1: Parameters for Optimization of Bromination Reactions

ParameterOptionsPurpose
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂), Dibromoisocyanuric acidControl reactivity and selectivity; NBS is often milder and more selective.
Solvent Dichloromethane (DCM), Chloroform, Acetic Acid, DMFInfluence solubility of reactants and stability of intermediates.
Catalyst/Initiator AIBN (radical initiator for NBS), Lewis AcidsTo initiate the reaction or enhance the electrophilicity of the bromine.
Temperature -78°C to refluxControl reaction rate and minimize side product formation. Low temperatures often increase selectivity.
Reaction Time Minutes to hoursEnsure complete conversion without promoting decomposition or over-bromination.

Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal endpoint and maximize the yield of the desired dibrominated product while minimizing the formation of mono-brominated or tri-brominated impurities.

Functionalization and Diversification Strategies at Bromine Positions

The two bromine atoms on the 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole scaffold are versatile handles for introducing a wide array of functional groups. This diversification is most effectively achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-Br bonds in the dibromo-thienothiazole makes it an ideal substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species (typically a boronic acid) with an organic halide, is exceptionally well-suited for functionalizing 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole. Research on the closely related compound, 2,5-dibromo-3-hexylthiophene, demonstrates the efficiency of a double Suzuki coupling to introduce two aryl groups onto the thiophene core. nih.govnih.gov

This transformation is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate, and an appropriate solvent system at elevated temperatures. nih.gov The reaction generally proceeds with high yields and shows excellent tolerance for a variety of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of 2,5-diarylthieno[2,3-d] researchgate.netnih.govthiazole derivatives. nih.gov

The table below presents typical conditions and results for Suzuki-Miyaura cross-coupling reactions performed on the analogous 2,5-dibromothiophene (B18171) substrate, which serves as a strong predictive model for the reactivity of 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole.

Table 2: Examples of Suzuki-Miyaura Coupling on a 2,5-Dibromothiophene Analog

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085 nih.gov
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9088 nih.gov
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9084 nih.gov
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9082 nih.gov
53-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9079 nih.gov

These examples highlight the robustness of the Suzuki-Miyaura reaction for creating diverse 2,5-disubstituted thieno-fused systems, providing a clear and effective pathway for the derivatization of 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole.

Nucleophilic Substitution Reactions with Varied Nucleophiles

Nucleophilic aromatic substitution (SNA_r) offers another avenue for functionalizing the thieno[2,3-d] researchgate.netjpionline.orgthiazole core. In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The electron-deficient nature of the thieno[2,3-d] researchgate.netjpionline.orgthiazole ring system can facilitate such substitutions.

Studies on related heterocyclic systems provide insights into the potential of this methodology. For example, the nitro group in 3-nitrothiophenes can be displaced by various thiolates, leading to the formation of 3-sulfenylthiophene derivatives. dntb.gov.uamdpi.com This approach has been utilized to construct thieno[3,2-b]thiophene (B52689) molecules. dntb.gov.uamdpi.com Similarly, nucleophilic displacement of a bromo substituent on a thiophene ring by sodium thiocyanate (B1210189) is a key step in the synthesis of certain thieno[2,3-d]thiazole derivatives. arkat-usa.org

The reactivity in SNA_r reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. arkat-usa.orgfabad.org.trresearchgate.net The choice of solvent can also play a crucial role, as demonstrated by an unexpected side-reaction observed when using DMF as a solvent in the reaction of methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate with diethanolamine. arkat-usa.org

Lithiation and Subsequent Electrophilic Quenching Reactions

Lithiation followed by reaction with an electrophile is a powerful strategy for introducing functional groups onto heterocyclic rings. This method involves the deprotonation of a C-H bond or a halogen-metal exchange to generate a highly reactive organolithium intermediate, which can then be quenched with a variety of electrophiles.

The regioselectivity of lithiation is a key consideration. In the case of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, lithiation with lithium diisopropylamide (LDA) occurs at position 5, while using t-butyllithium (t-BuLi) results in a double lithiation at positions 2 and 5. growingscience.comresearchgate.net This differential reactivity allows for the selective introduction of functional groups at specific positions.

A wide range of electrophiles can be used to quench the lithiated intermediates, including aldehydes, ketones, and carbon dioxide, leading to the formation of alcohols and carboxylic acids, respectively. growingscience.comresearchgate.net However, ring cleavage can sometimes be a competing reaction, particularly in heteroaromatic compounds containing N-S bonds. researchgate.net

Novel Synthetic Approaches to Substituted Thieno[2,3-d]researchgate.netjpionline.orgthiazole Derivatives

Beyond the classical derivatization strategies, novel synthetic approaches are continuously being developed to access substituted thieno[2,3-d] researchgate.netjpionline.orgthiazole derivatives. One such approach involves the construction of the thiophene ring onto a pre-existing thiazole nucleus. This can be achieved through the condensation of methylthioglycolate on 4-halogenothiazoles followed by cyclization. researchgate.net

Another innovative method involves the synthesis of thieno[2,3-d]isothiazoles, which are structurally related to thieno[2,3-d] researchgate.netjpionline.orgthiazoles. These compounds can be prepared from 3,4-dibromothiophene (B32776) through a sequence of reactions that includes the introduction of an oxime and a methylthio group, followed by a spontaneous cyclization. researchgate.net

Furthermore, multicomponent reactions offer an efficient way to construct complex heterocyclic systems in a single step. For instance, a one-pot, four-component tandem reaction has been reported for the synthesis of pyrano[2,3-d]thiazole derivatives. purkh.com

Stereoselectivity and Regioselectivity in Thieno[2,3-d]researchgate.netjpionline.orgthiazole Derivatization

Stereoselectivity and regioselectivity are critical aspects of the synthesis and derivatization of thieno[2,3-d] researchgate.netjpionline.orgthiazole. As discussed in the context of Stille coupling and lithiation, the inherent electronic and steric properties of the heterocyclic ring system, as well as the reaction conditions, dictate the outcome of the reaction.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is often governed by the relative reactivity of the different C-Br bonds. For di-brominated systems, selective mono- or di-substitution can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction time.

In nucleophilic substitution reactions, the position of attack is influenced by the electron-withdrawing or -donating nature of the substituents on the ring. nih.gov Theoretical calculations can be employed to predict the most likely site of nucleophilic attack. nih.gov

The development of synthetic methods that allow for precise control over stereochemistry and regiochemistry is an ongoing area of research and is crucial for the synthesis of well-defined thieno[2,3-d] researchgate.netjpionline.orgthiazole derivatives with specific properties.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromothieno 2,3 D 1 2 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For a molecule like 2,5-dibromothieno[2,3-d] google.comthiazole (B1198619), ¹H and ¹³C NMR would provide essential information.

¹H NMR: The thieno[2,3-d]thiazole (B11776972) core possesses a single proton. Its chemical shift would be influenced by the electron-withdrawing bromine atoms and the heterocyclic system, likely appearing in the aromatic region of the spectrum.

¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the fused ring system. The carbons bonded to the bromine atoms (C2 and C5) would exhibit characteristic shifts, while the other carbons (C3a, C6, C7a) would be identified based on their electronic environment and through-bond couplings.

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in substituted analogues.

While specific data for the title compound is unavailable, studies on related thiazole and thienothiophene systems provide comparative insights. For instance, in various thiazole derivatives, the thiazole proton signal can vary significantly based on the nature and position of substituents.

Table 1: Representative NMR Data for a Related Thiazole Derivative No experimental data found for 2,5-dibromothieno[2,3-d] google.comthiazole. The table below is a hypothetical representation based on general principles for a related structure.

NucleusPositionChemical Shift (ppm)
¹HH-67.50 - 8.50 (singlet)
¹³CC-2~150 - 160
C-3a~125 - 135
C-5~110 - 120
C-6~120 - 130
C-7a~140 - 150

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and analyze the vibrational modes of a molecule. For 2,5-dibromothieno[2,3-d] google.comthiazole, these spectra would be characterized by several key features:

C-H Vibrations: A stretching vibration for the lone C-H bond on the thiophene (B33073) ring.

C=N and C=C Stretching: Vibrations associated with the thiazole and thiophene rings, typically appearing in the 1600-1400 cm⁻¹ region.

Ring Vibrations: Complex skeletal vibrations of the fused heterocyclic system.

C-Br Stretching: Vibrations corresponding to the carbon-bromine bonds, expected at lower wavenumbers.

C-S Stretching: Vibrations for the carbon-sulfur bonds within both rings.

Although specific spectra for the title compound are not available, analysis of related heterocyclic systems shows that IR and Raman spectroscopy provide complementary information, with Raman often being more sensitive to symmetric vibrations and C-S bonds.

Table 2: Expected Vibrational Modes for 2,5-Dibromothieno[2,3-d] google.comthiazole No experimental data found. This table represents expected regions for key vibrational modes based on known data for similar functional groups.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Type
C-H Stretch (aromatic)3100 - 3000IR, Raman
C=N Stretch1650 - 1550IR, Raman
C=C Stretch (ring)1550 - 1400IR, Raman
C-S Stretch800 - 600IR, Raman
C-Br Stretch650 - 500IR

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₅HBr₂NS₂, the expected monoisotopic mass can be calculated precisely. The isotopic pattern would be highly characteristic due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) and two sulfur atoms (with isotopes ³²S, ³³S, and ³⁴S).

The fragmentation pathways under mass spectrometry conditions would likely involve the sequential loss of bromine atoms and potential cleavage of the heterocyclic rings, providing further structural evidence.

Table 3: HRMS Data for 2,5-Dibromothieno[2,3-d] google.comthiazole

ParameterValue
Molecular FormulaC₅HBr₂NS₂
Calculated Monoisotopic Mass298.80768 u
Expected Isotopic PatternCharacteristic pattern for Br₂S₂
Potential Major Fragments[M-Br]⁺
[M-2Br]⁺

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would yield precise data on crystallographic parameters, molecular geometry, and intermolecular interactions for 2,5-dibromothieno[2,3-d] google.comthiazole. As no crystal structure for this specific compound appears to be available in open crystallographic databases, the following subsections describe the type of information that would be obtained from such an analysis, drawing parallels from studies on related heterocyclic compounds.

Table 4: Hypothetical Crystallographic Parameters No experimental data found. This table is a representative example.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)12.30
β (°)95.5
Volume (ų)1060
Z4

X-ray diffraction would precisely measure all bond lengths (e.g., C-S, C-N, C-C, C-Br, C-H) and bond angles within the 2,5-dibromothieno[2,3-d] google.comthiazole molecule. It would also reveal the planarity of the fused ring system through the measurement of dihedral angles. Small deviations from planarity can indicate strain or packing effects. These geometric parameters are crucial for understanding the electronic and steric properties of the molecule.

This analysis focuses on how individual molecules arrange themselves to form the crystal lattice. In compounds like this, non-covalent interactions such as halogen bonding (Br···N or Br···S), π-π stacking between the flat heterocyclic rings, and sulfur-sulfur interactions are often observed. Understanding these interactions is key to predicting the material's properties, such as stability and electronic conductivity. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts.

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks

In the absence of classic hydrogen bond donors (like -OH or -NH2) on the core structure of 2,5-dibromothieno[2,3-d] nih.govresearchgate.netthiazole, conventional hydrogen bonding is not expected. However, weaker C—H···N and C—H···O hydrogen bonds play a significant role in the crystal packing of related derivatives. For instance, in the structure of certain thieno[2,3-d]thiazole derived dyes, C—H···O hydrogen bonds connect molecules into dimers, which are then linked to form layers. sigmaaldrich.com Similarly, in a hydrazone derivative featuring a thieno[2,3-d]pyrimidine (B153573) core, a bioisostere of the thienothiazole system, a variety of intermolecular contacts including O···H and N···H interactions are dominant in controlling the molecular packing. mdpi.com In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, N—H⋯O hydrogen bonds create dimers, which form layers parallel to the (102) plane. nih.gov These examples underscore the importance of weak hydrogen bonds in dictating the supramolecular architecture of thiazole-containing compounds.

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) interacting with a nucleophile. In 2,5-dibromothieno[2,3-d] nih.govresearchgate.netthiazole, the two bromine atoms are potential sites for such interactions. Studies on other brominated organic compounds have demonstrated the significance of Br···Br and other halogen bonds in crystal engineering. nih.gov These interactions can be attractive and, along with other weak forces, act as a driving force for crystallization and stabilization in the solid state. nih.gov In the analysis of a copper(II) bromide complex with a substituted 1,3,4-thiadiazole (B1197879) ligand, Br⋯H/H⋯Br contacts were quantified, contributing 9.2% to the total Hirshfeld surface, indicating their role in the intermolecular landscape. nih.govresearchgate.net The presence of bromine atoms on the thienothiazole scaffold suggests that halogen bonding could be a key factor in its crystal packing, influencing molecular orientation and solid-state properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

For a novel hydrazone containing a thieno[2,3-d]pyrimidine scaffold, Hirshfeld analysis revealed that H···H (30.4%), O···H (22.0%), and H···C (17.0%) contacts are the most dominant intermolecular interactions. mdpi.com This highlights the significance of numerous weak interactions in stabilizing the crystal lattice.

In a study of a copper(II) bromide complex containing a brominated thiadiazole ligand, Hirshfeld analysis provided a detailed breakdown of the intermolecular contacts. nih.govresearchgate.net The two-dimensional fingerprint plots derived from this analysis offer a quantitative summary of these interactions.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Brominated Thiadiazole Copper(II) Complex nih.govresearchgate.net

Intermolecular ContactPercentage Contribution (%)
H···H33.7
S···H/H···S21.2
S···S13.4
C···H/H···C11.0
Br···H/H···Br9.2
N···H/H···N7.8
Other3.7

Similarly, for a thiazole derivative, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the analysis showed H⋯H (37.6%), O⋯H/H⋯O (16.8%), and S⋯H/H⋯S (15.4%) as the most significant contributors to the crystal packing. nih.gov

These examples from related heterocyclic systems demonstrate how Hirshfeld surface analysis and fingerprint plots can be used to provide a detailed, quantitative picture of the various non-covalent interactions at play. nih.govresearchgate.netmdpi.comnih.gov Such an analysis for 2,5-dibromothieno[2,3-d] nih.govresearchgate.netthiazole would be invaluable in elucidating the precise contributions of hydrogen bonding, halogen bonding, and π-π stacking to its crystal structure.

Theoretical and Computational Chemistry Investigations of Thieno 2,3 D 1 2 Thiazole Systems

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic characteristics of π-conjugated heterocyclic systems like thieno[2,3-d]thiazoles. nih.gov These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability, reactivity, and optical properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for evaluating the chemical reactivity and stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity and lower stability. researchgate.net

In studies of thieno[2,3-d]thiazole (B11776972) derivatives and related systems, DFT calculations are frequently used to determine these FMO energies. For instance, in a study of various thieno-thiazolostilbenes, the HOMO-LUMO transition was identified as the primary contributor to the maximum absorption wavelength in their electronic spectra. nih.gov For donor-acceptor thiazole (B1198619) azo dyes, the HOMOs are typically spread over the donor and thiazole moieties, while the nature of the acceptor group dictates the energy and shape of the LUMOs. mdpi.com

The HOMO-LUMO gap is also an indicator of the potential for charge transfer within the molecule. In one analysis of a triazolo-thiadiazole system, the transition from HOMO to LUMO indicated a charge transfer from a benzene (B151609) ring to the thiazole ring. sci-hub.se Computational studies on various organic dyes have shown that the HOMO-LUMO energy gap can be influenced by the polarity of the solvent, which is an important consideration in designing materials for specific applications. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiazole Derivatives

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)Reference
researchgate.netmdpi.comrsc.org-triazolo[3,4-b] researchgate.netmdpi.comrsc.orgthiadiazole derivativeDFT/B3LYP--3.71 sci-hub.se
Coumarin-6-yl acetate (B1210297) (Gas Phase)B3LYP/6-311++G(d,p)--6.64 researchgate.net
Coumarin-6-yl acetate (Benzene)B3LYP/6-311++G(d,p)--9.48 researchgate.net
Poly[3-(benzo[d]thiazole-2-yl)thiophene]DFT--0.621 nih.gov
Poly[3-(benzo[d]oxazole-2-yl)thiophene]DFT--0.239 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

In computational studies of heterocyclic compounds, MEP analysis helps to identify the most reactive sites. mdpi.comsemanticscholar.org For example, in a study of a hydrazone of thieno[2,3-d]pyrimidine (B153573), the MEP map showed the most electronegative (red) regions near the carbonyl carbons, while electropositive (blue) regions were located near hydrogen atoms, consistent with the molecule's reactivity. mdpi.com This visualization of charge topography is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with biological receptors or other reactants. researchgate.net

A detailed understanding of how charge is distributed across the atoms of a molecule is essential for explaining its electronic properties. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. mdpi.commdpi.com By calculating the natural atomic charges, NBO analysis can quantify the electron-donating or electron-withdrawing character of different parts of the molecule. mdpi.com

Table 2: Calculated Dipole Moments for Selected Heterocyclic Compounds

CompoundMediumDipole Moment (Debye)Reference
Thieno[2,3-d]thiazole derived dyeGas Phase6.03 researchgate.net
Water7.89 researchgate.net
Toluene6.87 researchgate.net
THF7.51 researchgate.net
Benzene6.83 researchgate.net
Hydrazone of Thieno[2,3-d]pyrimidineVacuum5.5906 mdpi.com

Conformational Analysis through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. rsc.org While extensive MD simulations specifically for 2,5-dibromothieno[2,3-d] researchgate.netmdpi.comthiazole are not widely reported, the methodology has been applied to structurally related thieno[2,3-d]pyrimidine and thieno[3,2-b]pyrrole systems to understand their interactions with biological targets. rsc.orgrsc.org

In these studies, MD simulations are often performed after molecular docking to assess the stability of a ligand-receptor complex over time. rsc.orgnih.gov For example, simulations of thieno[2,3-d]pyrimidine derivatives targeting the VEGFR-2 kinase helped to evaluate the structural and energetic features of the protein-ligand complex. rsc.org Similarly, MD simulations combined with MM-GBSA calculations have been used to correlate the binding energy of thieno[2,3-d]pyrimidine compounds with their observed cytotoxic effects. ekb.egekb.eg These studies demonstrate the utility of MD in conformational analysis and in validating the binding modes of thieno-fused heterocyclic systems in a dynamic, solvated environment.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a route to elucidate complex reaction mechanisms by modeling the potential energy surfaces of reacting systems. By calculating the structures and energies of reactants, transition states, intermediates, and products, researchers can map out the most likely reaction pathways.

This approach has been applied to reactions involving thieno-fused systems. For example, the mechanism of photochemical cyclization of thieno-thiazolostilbenes to form thienobenzo-thiazoles has been investigated computationally. mdpi.com Another study detailed the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a metal-free denitrogenative transformation, where computational modeling could be used to understand the acid-mediated denitrogenation of the fused 1,2,3-triazole intermediate. nih.gov In a different context, the intramolecular Thorpe-Ziegler cyclization to form 5-amino-6-cyano-thieno[2,3-d]pyrimidines has been rationalized through proposed reaction pathways that can be further investigated with computational methods. elmergib.edu.ly These examples highlight how theoretical calculations can provide a step-by-step understanding of reaction mechanisms at the molecular level.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Furthermore, computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict spectroscopic properties. researchgate.net TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) in UV-Visible spectra. In a study of thieno-thiazolostilbenes, the calculated λmax values, based on HOMO-LUMO transitions, showed good agreement with experimental data, allowing for reliable assignment of electronic transitions. nih.govmdpi.com This predictive capability is invaluable for designing new molecules with specific optical properties, such as dyes for nonlinear optics or materials for organic solar cells. researchgate.netresearchgate.net

Reactivity and Reaction Mechanism Studies of 2,5 Dibromothieno 2,3 D 1 2 Thiazole

Investigation of Bromine Reactivity in Cross-Coupling Processes

The bromine atoms at the 2 and 5 positions of the thieno[2,3-d] nih.govthiazole (B1198619) core are amenable to substitution through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. In the context of 2,5-dibromothieno[2,3-d] nih.govthiazole, it can be used to introduce aryl or heteroaryl substituents. Studies on analogous dibrominated thiophene (B33073) systems, such as 2,5-dibromo-3-hexylthiophene, have demonstrated the feasibility of double Suzuki cross-coupling reactions to synthesize 2,5-diaryl-3-hexylthiophenes. nih.govnih.gov Optimal conditions for these reactions often involve a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate. nih.gov The reactivity of the two bromine atoms can sometimes be differentiated, allowing for sequential or selective coupling, although this can be challenging.

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation by coupling the dibrominated thienothiazole with an organotin reagent. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The regioselectivity of Stille couplings in dibrominated systems can be influenced by the reaction conditions. For instance, in 3,5-dibromo-2-pyrone, the coupling typically occurs at the more electron-deficient C3 position, but the use of Cu(I) as a co-catalyst can reverse this selectivity to the C5 position. nih.gov Similar regioselective control could potentially be applied to 2,5-dibromothieno[2,3-d] nih.govthiazole.

Other Cross-Coupling Reactions: While Suzuki and Stille couplings are prevalent, other cross-coupling reactions like Heck, Negishi, and Sonogashira couplings could also be employed to functionalize the 2,5-dibromothieno[2,3-d] nih.govthiazole scaffold, introducing alkenyl, alkyl/aryl, and alkynyl groups, respectively. For instance, Negishi coupling has been successfully used for the alkylation and arylation of 3,6-dibromothieno[3,2-b]thiophene. ossila.com

Table 1: Comparison of Cross-Coupling Reactions for Functionalizing Dibrominated Heterocycles

Coupling Reaction Organometallic Reagent Typical Catalyst Key Advantages Potential Considerations
Suzuki-Miyaura Organoboron (e.g., boronic acids, esters) Pd(PPh₃)₄, Pd(OAc)₂ Mild reaction conditions, commercially available reagents, low toxicity of byproducts. nih.govorganic-chemistry.org Base sensitivity of some substrates.
Stille Organotin (organostannanes) Pd(PPh₃)₄, Pd₂(dba)₃ Tolerates a wide variety of functional groups, stable organotin reagents. organic-chemistry.orgwikipedia.org Toxicity of tin compounds, purification challenges. organic-chemistry.org
Negishi Organozinc Pd or Ni catalysts High reactivity and selectivity. Moisture and air sensitivity of organozinc reagents.
Heck Alkene Pd(OAc)₂, PdCl₂ Atom-economical (no organometallic reagent needed). Regioselectivity can be an issue.
Sonogashira Terminal alkyne Pd catalyst and a copper co-catalyst Direct introduction of alkynyl groups. Requires a copper co-catalyst, potential for homocoupling.

Mechanistic Insights into Nucleophilic and Electrophilic Substitution Reactions

The thieno[2,3-d] nih.govthiazole ring system possesses distinct electronic characteristics that govern its reactivity towards nucleophiles and electrophiles.

Nucleophilic Substitution: The bromine atoms on the 2,5-dibromothieno[2,3-d] nih.govthiazole are susceptible to nucleophilic substitution, particularly through palladium-catalyzed processes as discussed above. Direct nucleophilic aromatic substitution (SNAr) is also a possibility, especially if the ring system is sufficiently electron-deficient or activated by electron-withdrawing groups. The amino group in related compounds like thieno[3,2-d] nih.govthiazol-2-amine can undergo nucleophilic substitution reactions. In the case of 2,5-dibromo-1,3,4-thiadiazole, the bromine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Substitution: Fused heterocyclic systems like thienothiophenes generally undergo electrophilic substitution. The position of substitution is directed by the electron density of the ring system. For instance, in thieno[3,2-b]thiophene (B52689), radical phenylation favors the 2-position. rsc.org However, the presence of two deactivating bromine atoms on the 2,5-dibromothieno[2,3-d] nih.govthiazole ring would likely make electrophilic substitution challenging. Any such reaction would be expected to occur at the remaining unsubstituted positions on the thiophene ring, if at all.

Ring-Opening and Ring-Closing Reactions of the Thieno[2,3-d]benchchem.comnih.govthiazole Core

The stability of the fused thieno[2,3-d] nih.govthiazole ring system is generally high, but under certain conditions, ring-opening and ring-closing reactions can occur.

Ring-Closing Reactions (Synthesis): The thieno[2,3-d] nih.govthiazole core is typically synthesized through ring-closing reactions. One common strategy involves the Gewald reaction, where a ketone or aldehyde condenses with an activated acetonitrile (B52724) in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. nih.gov This thiophene can then be further cyclized to form the fused thiazole ring. Another approach involves the condensation of methylthioglycolate on a 4-halogenothiazole followed by cyclization. researchgate.net A one-pot CuCl-mediated three-component reaction has also been developed to construct the related 2-arylbenzo organic-chemistry.orgwikipedia.orgthieno[2,3-d]thiazole (B11776972) skeleton. acs.org

Ring-Opening Reactions: Ring-opening of the thienothiazole core is less common but can be induced under harsh conditions or through specific chemical transformations. For example, studies on related thieno-1,2-diazepines have shown that thermolysis can lead to ring contraction and rearrangement. rsc.org While not directly a ring-opening of the core, reactions involving the transformation of the fused ring system, such as the denitrogenative transformation of fused 1,2,3-triazoles to form thieno[2,3-c]pyridines, demonstrate the possibility of manipulating the heterocyclic core. nih.gov

Polymerization Mechanisms Involving Dibrominated Monomers

2,5-Dibromothieno[2,3-d] nih.govthiazole is a valuable monomer for the synthesis of conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The primary method for polymerization of such dibrominated monomers is through polycondensation reactions, typically utilizing palladium-catalyzed cross-coupling methodologies.

Stille Polycondensation: This is a widely used method where the dibrominated monomer is reacted with a distannylated comonomer. The reaction proceeds via the standard Stille coupling mechanism, iteratively forming new C-C bonds to build the polymer chain. This method has been successfully employed to synthesize a variety of conjugated copolymers, including those incorporating thieno[3,2-b]thiophene units. mdpi.com

Suzuki Polycondensation: Similar to Stille polycondensation, this method involves the reaction of the dibrominated monomer with a diboronic acid or ester comonomer. It offers the advantage of avoiding toxic tin reagents.

The properties of the resulting polymers, such as their band gap, solubility, and charge transport characteristics, can be tuned by the choice of the comonomer. For instance, copolymerization of a dibrominated monomer with electron-donating or electron-accepting units allows for the creation of donor-acceptor polymers with specific electronic properties. jos.ac.cn

Table 2: Polymerization of Dibrominated Thiophene-Based Monomers

Polymerization Method Comonomer Type Resulting Polymer Type Key Features
Stille Polycondensation Organodistannane Conjugated Copolymer Versatile, good for creating donor-acceptor architectures. mdpi.com
Suzuki Polycondensation Diboronic acid/ester Conjugated Copolymer Avoids toxic tin reagents, environmentally friendlier.
Direct Arylation Polycondensation (DAP) C-H activated comonomer Conjugated Copolymer Atom-economical, avoids pre-functionalization of one comonomer.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal stability and reactivity of 2,5-dibromothieno[2,3-d] nih.govthiazole are important considerations for its application in electronic devices, where it may be exposed to light and heat.

Photochemical Reactivity: While specific studies on the photochemistry of 2,5-dibromothieno[2,3-d] nih.govthiazole are not widely available, related heterocyclic systems offer some insights. For instance, photolysis of 3H-thieno-1,2-diazepines leads to rearrangement to form 3-vinylthienopyrazoles. rsc.org The thienothiazole core itself is expected to be relatively photochemically stable, but the bromine substituents could potentially undergo homolytic cleavage upon UV irradiation, leading to radical reactions. The photophysical properties, such as absorption and emission, will be highly dependent on the substituents attached to the thienothiazole core.

Thermal Reactivity: Fused thiophene-based heterocycles are generally known for their high thermal stability. ossila.com 2,5-Dibromothieno[2,3-d] nih.govthiazole is expected to be a stable solid with a defined melting point. Thermolysis of related thieno-1,2-diazepines has been shown to cause a wikipedia.org hydrogen shift and rearrangement. rsc.org However, the robust aromatic nature of the thieno[2,3-d] nih.govthiazole system suggests it would likely require high temperatures to undergo thermal decomposition or rearrangement.

Applications in Advanced Materials Science Based on Thieno 2,3 D 1 2 Thiazole Scaffolds

Design and Synthesis of Organic Semiconductors

The strategic design and synthesis of organic semiconductors based on thieno[2,3-d]thiazole (B11776972) and its derivatives have led to materials with promising charge transport characteristics. The versatility of this scaffold allows for the systematic modification of its molecular structure to fine-tune its performance in electronic devices like organic field-effect transistors (OFETs).

The charge carrier mobility of organic semiconductors is intrinsically linked to their molecular structure. For materials based on thieno[2,3-d]thiazole scaffolds, several factors play a crucial role:

Side-Chain Engineering: The nature and placement of side chains are critical for solubility and for controlling the intermolecular organization in the solid state. While not explicitly detailed for 2,5-dibromothieno[2,3-d] researchgate.netnih.govthiazole (B1198619) in the provided context, the principle of side-chain engineering is a well-established strategy in the broader field of organic semiconductors to enhance performance. nih.gov

Fused Rings and Heteroatom Effects: The incorporation of fused rings, such as the thieno[2,3-d]thiazole core, enhances molecular planarity and rigidity, which are generally beneficial for charge transport. nih.govresearchgate.net The presence of sulfur and nitrogen heteroatoms also influences the electronic properties of the molecule, contributing to its donor or acceptor character. nih.govresearchgate.net

A comparative study of thiazole/thiophene-based oligomers highlighted that the type and strength of intermolecular interactions, dictated by the molecular structure, are key determinants of charge transport properties. nih.gov

Table 1: Effect of Backbone Curvature on OFET Performance

Molecule Spacer Group Backbone Charge Carrier Mobility (cm² V⁻¹ s⁻¹)
TP-BT4T-TP Bithiophene Curved 2.59 × 10⁻² nih.govacs.org
TP-BT2TT-TP Thienothiophene Linear 5.41 × 10⁻⁵ nih.govacs.org

This interactive table demonstrates the significant impact of molecular backbone curvature on the charge carrier mobility of thieno[3,2-b]pyrrole and benzo[c] researchgate.netacs.orgresearchgate.netthiadiazole-based donor-acceptor semiconductors.

The rational design of thieno[2,3-d]thiazole-based materials for high-performance OFETs involves a multi-faceted approach that considers molecular structure, electronic properties, and solid-state packing. acs.org Key design strategies include:

Donor-Acceptor (D-A) Architectures: Creating molecules with distinct electron-donating and electron-accepting moieties is a widely used strategy to tailor the optoelectronic properties of organic semiconductors. nih.govacs.org The thieno[2,3-d]thiazole core can act as either a donor or an acceptor component, depending on the substituents attached to it.

Planarity and Conjugation: Extending the π-conjugation of the molecular backbone and maintaining a high degree of planarity are crucial for efficient intramolecular and intermolecular charge transport. nih.gov Fused ring systems like thieno[3,2-b]thiophene (B52689) are often incorporated into the molecular design to enhance these properties. researchgate.net

Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned by the choice of donor and acceptor units. This is critical for achieving efficient charge injection from the electrodes and ensuring stability of the device.

For example, copolymers of thieno[3,2-b]thiophene and benzothiadiazole have been successfully used in low-voltage OFETs, demonstrating p-channel behavior and operating below -3 V. researchgate.net The performance of these devices was found to be dependent on the nature of the side chains, with aliphatic side chains leading to better OFET characteristics compared to aromatic ones. researchgate.net

In the solid state, the performance of an organic semiconductor is not solely determined by the properties of individual molecules but is heavily influenced by how these molecules arrange themselves. Strong intermolecular interactions and favorable molecular packing are essential for efficient charge transport between adjacent molecules.

π-π Stacking: The planar, aromatic nature of thieno[2,3-d]thiazole and related scaffolds promotes π-π stacking interactions. These interactions create pathways for charge carriers to hop between molecules. The strength and nature of these interactions are critical for determining hole and electron mobility. nih.govresearchgate.net

Hydrogen Bonding: The presence of heteroatoms and suitable functional groups can lead to the formation of intermolecular hydrogen bonds. These interactions can play a significant role in dictating the molecular packing and can influence electron transport properties. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to analyze the electronic structures at both the molecular and solid-state levels, providing insights into how intermolecular contacts in three dimensions can lead to more efficient charge transport. researchgate.net

Optoelectronic Materials Development

The unique electronic and optical properties of thieno[2,3-d]thiazole-based materials make them attractive candidates for various optoelectronic applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The ability to absorb and emit light at specific wavelengths is a key requirement for optoelectronic materials. The thieno[2,3-d]thiazole scaffold provides a versatile platform for tuning these properties.

Intramolecular Charge Transfer (ICT): In donor-acceptor systems, the absorption of light can induce an intramolecular charge transfer from the donor to the acceptor unit. This ICT transition often results in a broad and red-shifted absorption band in the visible or even near-infrared (NIR) region. nih.govacs.orgcnr.it For example, donor-acceptor molecules based on thieno[3,2-b]pyrrole and benzo[c] researchgate.netacs.orgresearchgate.netthiadiazole exhibit absorption peaks arising from both π-π* transitions and intramolecular charge transfer. nih.govacs.org

Molecular Geometry and Conjugation: The extent of π-conjugation and the planarity of the molecule have a direct impact on the energy of the electronic transitions and, consequently, on the absorption and emission wavelengths. cnr.it Increasing the coplanarity of the oligomeric inner core can lead to a significant redshift in the absorption and emission spectra. cnr.it

Solvent Effects: The polarity of the surrounding medium can also influence the optical properties. For instance, the maximum absorption wavelength (λmax) of certain thiazole-conjugated photochromic compounds shows a significant redshift when moving from a solution to the solid state. nih.gov

Table 2: Optical Properties of Donor-Acceptor Molecules

Molecule Absorption Peak 1 (nm) (π-π* transition) Absorption Peak 2 (nm) (ICT)
TP-BT2TT-TP 400 nih.govacs.org 546 nih.govacs.org
TP-BT4T-TP 412 nih.govacs.org 542 nih.govacs.org

This interactive table showcases the distinct absorption characteristics of two donor-acceptor molecules, highlighting the contributions from both π-π* and intramolecular charge transfer transitions.

The efficiency of charge separation and transport in donor-acceptor (D-A) systems is fundamental to the performance of optoelectronic devices like solar cells. The thieno[2,3-d]thiazole framework is instrumental in constructing such systems.

HOMO and LUMO Engineering: The relative energy levels of the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor are critical for efficient charge transfer. In D-A polymers, the HOMO level is often localized on the donor unit, while the LUMO is localized on the acceptor unit. rsc.org The thieno[2,3-d]thiazole moiety can be chemically modified to fine-tune these energy levels.

Intermolecular Charge Transfer: In bulk heterojunction solar cells, where a donor and an acceptor material are blended together, efficient charge transfer occurs at the interface between the two materials. The morphology of this blend and the intermolecular interactions between the donor and acceptor molecules are crucial for maximizing the charge transfer efficiency. mdpi.com

The synthesis of various thieno[2,3-d]pyrimidine (B153573) and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives has been reported, indicating the broad scope of chemical modifications possible with this core structure. nih.gov These modifications allow for the systematic investigation of structure-property relationships and the development of new materials with optimized charge transfer properties for advanced optoelectronic applications.

Exploration in Organic Photovoltaic (OPV) Components

There is no available literature that describes the synthesis, incorporation, or performance of 2,5-dibromothieno[2,3-d] rsc.orgnih.govthiazole as a component in organic photovoltaic devices. Research in the field of OPVs extensively covers a wide range of donor and acceptor materials, including many thiophene (B33073) and thiazole-based derivatives. However, the specific 2,5-dibrominated isomer of thieno[2,3-d] rsc.orgnih.govthiazole is not mentioned as a building block or a functional material in the context of OPV applications in the reviewed literature.

Material Aspects of Chemical Sensing Platforms

The application of 2,5-dibromothieno[2,3-d] rsc.orgnih.govthiazole in the development of chemical sensing platforms is also not documented in the available scientific research. While conjugated polymers and heterocyclic compounds are often investigated for their chemosensory properties, there are no reports detailing the use of this particular molecule as a sensing material, nor any data on its potential interactions with analytes.

Medicinal Chemistry Scaffolds and Molecular Interactions

Thieno[2,3-d]benchchem.combohrium.comthiazole as a Privileged Scaffold for Biologically Active Molecule Design

The thieno[2,3-d]thiazole (B11776972) nucleus is emerging as a significant scaffold in the design of novel, biologically active molecules. This bicyclic heterocyclic system is formed by the fusion of two individually prominent pharmacophores: thiophene (B33073) and thiazole (B1198619). Both rings are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of bioactive compounds and their ability to interact with diverse biological targets. The incorporation of thiophene and thiazole rings into a single, rigid framework provides a unique three-dimensional arrangement of heteroatoms and aromatic surfaces, which is advantageous for molecular recognition by enzymes and receptors.

The versatility of the thieno[2,3-d]thiazole scaffold permits extensive chemical modification, allowing for the synthesis of diverse compound libraries. Researchers are particularly interested in its potential for developing new anticancer agents. The foundational methods for investigating these derivatives include in vitro antiproliferative and cytotoxicity assays, such as the widely used MTT assay, to determine a compound's ability to inhibit cancer cell growth. The promising results from these initial studies underscore the scaffold's potential as a cornerstone for the development of future therapeutics.

Rational Design Strategies for Scaffold Derivatization and Exploration of Chemical Space

The rational design of novel therapeutics often involves the strategic modification of a core scaffold to optimize its biological activity and pharmacokinetic properties. The thieno[2,3-d]thiazole system is particularly amenable to such derivatization, allowing for a thorough exploration of its chemical space.

A key strategy involves the synthesis of hybrid molecules by incorporating other biologically active heterocycles onto the thieno[2,3-d]thiazole core. In a recent study, researchers designed and synthesized a novel series of analogues by integrating 1,2,4-oxadiazole (B8745197), isoxazole, and pyridine (B92270) moieties. bohrium.comresearchgate.net This approach aims to combine the pharmacological benefits of each component into a single, more potent molecule. The synthesis of these complex structures is a multi-step process that confirms the chemical robustness and versatility of the parent scaffold. bohrium.com

Furthermore, the exploration of chemical space involves introducing a wide array of chemical groups through various synthetic reactions. Nucleophilic and electrophilic substitution reactions are commonly employed to functionalize the heterocyclic core, enabling the fine-tuning of steric and electronic properties to enhance target binding and selectivity.

Structure-Activity Relationship (SAR) Investigations of the Thieno[2,3-d]benchchem.combohrium.comthiazole Core

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For the thieno[2,3-d]thiazole scaffold, recent research has provided valuable SAR insights, particularly concerning its anticancer properties.

A study involving a series of 1,2,4-oxadiazole-isoxazole-pyridine derivatives of the thieno[2,3-d]thiazole core revealed significant anticancer activity against several human cancer cell lines. bohrium.comresearchgate.net The compounds were evaluated against MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) cancer cell lines, with some derivatives showing greater potency than the etoposide (B1684455) control drug. bohrium.com

The analysis of the IC₅₀ values from this study allows for the elucidation of preliminary SAR trends. For instance, the nature and position of substituents on the terminal phenyl ring of the 1,2,4-oxadiazole moiety play a crucial role in modulating the cytotoxic activity. The data indicates that compounds featuring a chlorine atom at the para-position (13a), a bromine atom at the para-position (13b), or a trifluoromethyl group at the meta-position (13f) of the phenyl ring exhibited particularly potent activity across all tested cell lines. bohrium.com In contrast, the derivative with a para-nitro group (13j) showed significantly lower activity, suggesting that electron-withdrawing groups with different electronic and steric profiles have varied impacts on potency. bohrium.com

CompoundRMCF-7A549Colo-205A2780
13a 4-Cl0.02±0.0070.01±0.0090.13±0.0520.11±0.083
13b 4-Br0.09±0.0130.06±0.0110.19±0.0610.15±0.045
13c 4-F0.12±0.0340.10±0.0150.23±0.0780.19±0.063
13d 2-Cl0.15±0.0410.13±0.0190.28±0.0810.22±0.071
13e 2,4-di-Cl0.19±0.0560.16±0.0240.31±0.0920.26±0.084
13f 3-CF₃0.07±0.0110.04±0.0100.17±0.0580.13±0.039
13g 4-OCH₃1.13±0.1121.09±0.0891.98±0.1151.67±0.109
13h 4-CH₃2.19±0.1561.98±0.1132.67±0.1342.13±0.121
13i 3,4,5-tri-OCH₃5.34±2.314.98±2.136.13±3.195.89±2.87
13j 4-NO₂8.41±5.487.93±4.988.12±5.137.86±4.89
Etoposide -0.89±0.0870.92±0.0933.34±0.1520.17±0.034

Data sourced from Vasamsetti et al., Results in Chemistry, 2024. bohrium.com

Computational Drug Design Approaches

Molecular docking is a powerful computational tool used in drug discovery to predict how a ligand (a small molecule) binds to the active site of a target protein. This method helps to visualize and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For the thieno[2,3-d]thiazole scaffold and its derivatives, docking studies are invaluable for identifying potential biological targets and elucidating their mechanism of action at a molecular level.

While specific docking studies for the anticancer derivatives of thieno[2,3-d]thiazole have not yet been published, research on the closely related thieno[3,2-d]thiazole scaffold provides a strong precedent. For example, derivatives of thieno[3,2-d]thiazole have been evaluated as multi-targeting kinase inhibitors. rsc.org Molecular docking simulations of these compounds into the ATP-binding sites of kinases like EGFR, VEGFR-2, and BRAFV600E have revealed key binding patterns that correlate with their inhibitory activity. rsc.org These studies demonstrate how the thieno-thiazole core can serve as a foundation for positioning critical pharmacophoric features within an enzyme's active site. Such computational approaches would be directly applicable to optimizing the recently identified anticancer thieno[2,3-d]thiazole derivatives. bohrium.com

Understanding how a drug molecule interacts with its target enzyme is crucial for rational drug design. These interactions dictate the compound's potency and selectivity. Based on studies of related thieno-fused heterocyclic inhibitors, a number of key interaction mechanisms can be anticipated for the thieno[2,3-d]thiazole scaffold.

For kinase inhibitors, a common mechanism involves the formation of one or more hydrogen bonds between the heterocyclic core and the "hinge" region of the kinase ATP-binding site. This interaction anchors the inhibitor in place. For instance, in docking studies of thieno[3,2-d]thiazole derivatives with EGFR, hydrogen bonding with key amino acid residues in the hinge region was observed. rsc.org Additionally, other parts of the molecule can form van der Waals and hydrophobic interactions with surrounding residues, further enhancing binding affinity. The various substituents introduced onto the thieno[2,3-d]thiazole core in the anticancer derivatives likely engage in these types of secondary interactions, explaining the observed differences in potency. bohrium.com

Scaffold Hopping Strategies Utilizing the Thieno[2,3-d]benchchem.combohrium.comthiazole Core

Scaffold hopping is a widely used strategy in medicinal chemistry where the core structure of a known active compound is replaced by a structurally different scaffold, while maintaining or improving the biological activity. researchgate.net The goal is often to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, more favorable ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

The thieno[2,3-d]thiazole ring system, as a novel heterocycle with demonstrated potent anticancer activity, represents an ideal candidate for use in scaffold hopping strategies. bohrium.comresearchgate.net It could be used as a bioisosteric replacement for other known heterocyclic scaffolds present in established drugs. For example, it could potentially replace the purine (B94841) core in kinase inhibitors or other heterocycles in various therapeutic agents. The unique electronic properties and defined geometry of the thieno[2,3-d]thiazole scaffold could lead to new binding modes or improved interactions with the target protein, paving the way for the development of next-generation therapeutics.

No Specific Research Found for "2,5-dibromothieno[2,3-d]thiazole" in Ligand Design

Following a comprehensive search of scientific literature and patent databases, no specific research articles or detailed studies focusing on the use of "2,5-dibromothieno[2,3-d]thiazole" as a central scaffold for medicinal chemistry and ligand design could be identified. While the broader class of thieno[2,3-d]thiazoles and related heterocyclic compounds are of significant interest in drug discovery, information pertaining directly to the 2,5-dibromo substituted variant is not available in the public domain.

The thieno[2,3-d]thiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active compounds. Research on derivatives of this scaffold has shown potential in the development of agents with anticancer and antimicrobial properties, often targeting kinases and other key biological molecules.

Furthermore, di-brominated heterocyclic compounds are well-established as versatile intermediates in organic synthesis. They are frequently utilized in cross-coupling reactions, such as the Suzuki or Stille reactions, which allow for the systematic introduction of a wide variety of chemical groups. This strategy is a cornerstone of modern medicinal chemistry, enabling the creation of large libraries of related compounds for biological screening and the exploration of structure-activity relationships (SAR).

However, despite the theoretical potential of "2,5-dibromothieno[2,3-d]thiazole" as a starting material for such synthetic endeavors, there is a lack of published research that details the synthesis of a series of derivatives from this specific compound and evaluates their biological activities. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the ligand design principles and molecular interactions incorporating this particular scaffold, as no such data appears to have been published.

Therefore, the requested article, with its specific focus and required data tables and detailed research findings on "2,5-dibromothieno[2,3-d]thiazole," cannot be generated at this time due to the absence of the necessary primary research in the field.

Coordination Chemistry and Catalytic Transformations

Investigation of the Ligand Properties of Thieno[2,3-d]sigmaaldrich.comrsc.orgthiazole Derivatives

There is no specific information in the reviewed literature concerning the investigation of the ligand properties of 2,5-dibromothieno[2,3-d] sigmaaldrich.comrsc.orgthiazole (B1198619). Research on related, but structurally distinct, thiazole and thieno-fused systems demonstrates that these classes of compounds can act as effective ligands. For instance, derivatives of thiazolo[5,4-d]thiazole (B1587360) have been used to create dinuclear ruthenium and copper complexes, where the fused ring system acts as a bridging ligand between metal centers. nih.gov Similarly, various thiazole derivatives have been complexed with metals like palladium, iron, and copper to serve as catalysts. sigmaaldrich.comrsc.org These studies underscore the potential of the thieno[2,3-d]thiazole (B11776972) scaffold to coordinate with metal ions, but direct experimental or theoretical studies on the ligand characteristics of the 2,5-dibromo derivative are not documented.

Metal Complexation Studies and Characterization of Coordination Compounds

No dedicated studies on the metal complexation of 2,5-dibromothieno[2,3-d] sigmaaldrich.comrsc.orgthiazole or the characterization of its coordination compounds were found. The characterization of metal complexes typically involves techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis to determine the structure and bonding between the ligand and the metal ion. While such studies exist for other thiazole-containing ligands, they have not been reported for this specific dibrominated thieno-thiazole derivative.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental benignity, efficiency, and sustainability. eurekaselect.combenthamdirect.com For fused heterocycles like thieno[2,3-d]thiazoles, moving away from traditional, often harsh, synthetic conditions is a major goal. eurekaselect.comresearchgate.net Research is increasingly focused on developing one-pot, multicomponent reactions that enhance atom economy by combining several synthetic steps without isolating intermediates. osi.lvresearchgate.net

Key sustainable approaches being explored include:

Microwave and Ultrasound-Assisted Synthesis: These unconventional energy sources can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents. eurekaselect.combenthamdirect.com

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that avoid heavy or toxic metal catalysts is a significant challenge but offers substantial environmental benefits. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol, or solvent-free reaction conditions is a cornerstone of green synthetic strategies. eurekaselect.combenthamdirect.com

Electrochemical Synthesis: This method offers a green and environmentally friendly alternative for producing fused N-heterocycles. osi.lv

These methodologies aim to make the synthesis of complex heterocyclic frameworks more economically viable and environmentally responsible for both academic and industrial applications. benthamdirect.com

Green Synthetic StrategyKey FeaturesAdvantagesRelevant Compounds/Systems
One-Pot, Multicomponent Reactions Multiple reactants combined in a single step. osi.lvHigh atom economy, reduced waste, simplified purification. researchgate.netFused N-heterocycles like quinoxalines and benzimidazoles. researchgate.net
Microwave/Ultrasound Assistance Use of non-conventional energy sources. benthamdirect.comAccelerated reaction rates, improved yields, energy efficiency. eurekaselect.comN/O-containing bioactive fused heterocycles. benthamdirect.com
Solvent-Free or Green Solvents Reactions conducted in water or without a solvent medium. eurekaselect.comReduced environmental impact, lower cost, enhanced safety. benthamdirect.comBioactive fused heterocyclic compounds. eurekaselect.com
Metal-Free Catalysis Avoidance of transition metal catalysts. researchgate.netReduced toxicity, cost-effectiveness, easier product purification. osi.lvFused N-heterocycles. researchgate.net

Advanced Functionalization Techniques for Enhanced Molecular Complexity

The 2,5-dibromothieno[2,3-d] osi.lveurekaselect.comthiazole (B1198619) scaffold serves as an ideal platform for introducing molecular complexity. The bromine atoms are versatile handles for a variety of cross-coupling and substitution reactions. However, future research is aimed at developing more sophisticated and selective functionalization methods.

A primary area of focus is the direct C-H bond functionalization . This strategy allows for the introduction of new substituents onto the heterocyclic core without pre-functionalization (like bromination), making synthetic routes more efficient. researchgate.net For thiazoles, C-H arylation at the 2-position has been demonstrated using palladium/copper catalyst systems. researchgate.net

Further research will likely explore:

Selective C-H Activation: Developing catalysts and conditions that can selectively target specific C-H bonds on the thieno[2,3-d]thiazole (B11776972) nucleus, even in the presence of the bromo-substituents.

Late-Stage Functionalization: Creating methods to modify complex molecules containing the thieno[2,3-d]thiazole core in the final steps of a synthesis, which is crucial for creating libraries of derivatives for screening. researchgate.net

Radical-Based Alkylations: Utilizing sulfone-tagged intermediates to enable diverse transformations, including radical-based additions to the heterocyclic core. nih.gov

The sulfone moiety, for instance, has proven to be a versatile reactive tag in other fused systems, facilitating SNAr reactions, metal-catalyzed couplings, and radical alkylations, demonstrating a powerful pathway for extensive functionalization. nih.gov

Exploration of Novel Thieno[2,3-d]osi.lveurekaselect.comthiazole-Based Materials with Tailored Electronic Properties

Note: The prompt specified the osi.lvbenthamdirect.comthiazole isomer for this subsection, but the core compound is a osi.lveurekaselect.comthiazole. This section addresses the thieno[2,3-d]thiazole family broadly, as electronic properties are a key feature of this class of fused heterocycles.

The condensed π-electron system of the thieno[2,3-d]thiazole core makes it a promising candidate for applications in organic electronics and nonlinear optics (NLO). researchgate.netnih.gov Research is directed toward synthesizing novel derivatives and understanding the structure-property relationships that govern their electronic behavior.

Key research avenues include:

Donor-Acceptor (D-π-A) Architectures: Synthesizing molecules where the thieno[2,3-d]thiazole unit acts as part of the π-bridge connecting electron-donating and electron-accepting groups. rsc.org This design is fundamental for creating materials with large molecular hyperpolarizabilities for NLO applications. nycu.edu.tw

Tuning the HOMO-LUMO Gap: Systematically modifying the substituents on the thieno[2,3-d]thiazole core to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic and optical properties of new designs before synthesis. researchgate.netnih.gov This allows for the rational design of materials with specific, tailored characteristics.

For example, studies on analogous systems show that the choice of solvent and the nature of substituents dramatically influence properties like the dipole moment and HOMO-LUMO energy gap. researchgate.net Computational studies have also revealed that the orientation of the thiazole ring within a larger chromophore can dramatically affect its nonlinear optical response. nycu.edu.tw

Derivative/SystemProperty InvestigatedMethodKey Finding
Thieno[2,3-d]thiazole-derived dyesNonlinear Optical (NLO) PropertiesDFT Calculations (B3LYP/6-311++G(d,p))Solvent polarity significantly influences the HOMO-LUMO energy gap and dipole moment. researchgate.net
Thienobenzo-thiazolesElectronic Absorption (λmax)(CPCM)TD-PBEh1PBE/6-31+G(d)The electronic transitions are primarily of the HOMO→LUMO type, indicating efficient π-conjugation. nih.gov
Donor-Acceptor Stilbene AnaloguesFirst Hyperpolarizability (β)ZINDO (sum-over-states)The orientation of the thiazole ring dipole relative to the molecular dipole dramatically impacts the NLO response. nycu.edu.tw
Thieno[3,2-b]indole-based D-π-A moleculesElectron MobilityCELIV TechniqueThese materials exhibit electron mobility in the range of 10−6 cm2 V−1 s−1, suitable for use as electron transport materials in perovskite solar cells. rsc.org

Integration of Thieno[2,3-d]osi.lveurekaselect.comthiazole Derivatives into Multi-Component Systems for Advanced Applications

The true potential of 2,5-dibromothieno[2,3-d] osi.lveurekaselect.comthiazole is realized when it is incorporated as a functional unit within larger, multi-component systems. Its rigid, planar structure and versatile functional handles make it an attractive building block for creating complex architectures with emergent properties.

Future research will likely focus on:

Multi-Targeting Kinase Inhibitors: In medicinal chemistry, there is a significant trend towards designing single molecules that can inhibit multiple protein kinases to combat complex diseases like cancer and overcome drug resistance. rsc.orgrsc.org The thieno[2,3-d]thiazole scaffold can be combined with other pharmacophores (e.g., pyrazoline, pyrimidine) to create hybrid molecules with multi-targeting capabilities. rsc.orgnih.gov For instance, thieno[3,2-d]thiazole derivatives have shown promising inhibitory activity against kinases like BRAFV600E. rsc.orgnih.gov

Conjugated Polymers: Using the dibrominated scaffold as a monomer in polymerization reactions (e.g., Suzuki or Stille coupling) to create novel conjugated polymers. These materials could have applications in organic electronics, such as sensors, transistors, and solar cells.

Supramolecular Assemblies: Designing thieno[2,3-d]thiazole derivatives with specific recognition sites (e.g., hydrogen bond donors/acceptors) to drive self-assembly into well-defined nanostructures. These ordered assemblies could exhibit unique collective optical or electronic properties. One study constructed a complex 2-arylbenzo researchgate.netnih.govthieno[2,3-d]thiazole skeleton through a one-pot, three-component reaction, highlighting the feasibility of building polycyclic π-conjugated systems. acs.orgnih.gov

Challenges and Prospects in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the chemical space around the thieno[2,3-d]thiazole core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. However, applying these techniques to fused heterocyclic systems presents unique challenges.

Challenges:

Synthetic Complexity: The synthesis of complex heterocyclic molecules often requires multiple, precise steps, which can be difficult to automate for combinatorial library generation. numberanalytics.com

Purification: Separating desired products from byproducts and unreacted starting materials in a high-throughput manner is a significant bottleneck.

Solubility: Many fused aromatic systems have poor solubility in common assay solvents, complicating biological screening and property measurements. researchgate.net

Prospects:

Modular Synthesis: Developing robust and modular synthetic routes, where different building blocks can be easily combined, is key. The functionalization of a common intermediate, such as 3,4-dibromothiophene (B32776), to create a library of thieno[2,3-d]isothiazoles demonstrates this approach. researchgate.net

Solid-Phase Synthesis: Anchoring the initial building block to a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the final product.

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions (temperature, pressure, time) and can be integrated with automated purification and analysis systems, making them well-suited for library synthesis.

The commercialization of versatile building blocks, such as sulfonylated thiazolo-triazoles, paves the way for their use in scaffold-hopping strategies in medicinal chemistry, accelerating the discovery of new drug candidates. nih.gov

Theoretical Modeling Challenges for Complex Fused Heterocyclic Systems

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts. numberanalytics.com However, accurately modeling complex fused heterocyclic systems like thieno[2,3-d]thiazoles presents several challenges.

Challenges:

Computational Cost: Accurate high-level calculations (beyond standard DFT) are computationally expensive, limiting their application to large, multi-component systems or extensive molecular dynamics simulations.

Conformational Complexity: For flexible derivatives, identifying the lowest energy conformation, which dictates the molecule's shape and interactions, can be difficult. Transannular interactions in medium-sized fused rings can significantly influence conformational preferences. mdpi.com

Solvent Effects: Accurately modeling the influence of the solvent environment on molecular properties and reaction pathways remains a significant challenge. researchgate.net

Excited State Calculations: Predicting photophysical properties (absorption, emission) requires accurate calculation of electronic excited states, which is more complex than ground-state calculations. nih.gov

Despite these challenges, computational studies are crucial. They can provide insights into reaction mechanisms, rationalize observed properties, and predict the potential of new molecular designs. numberanalytics.commdpi.com For example, studies on pyrrolo-fused heterocycles have shown that while molecular docking is useful, it may not be sufficient to describe the details of target binding, and more advanced methods like molecular dynamics simulations are needed for reliable interpretation. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-dibromothieno[2,3-d][1,3]thiazole?

  • Methodological Answer : The synthesis typically involves heterocyclization or halogenation strategies. For example, dibromination of thieno[2,3-d][1,3]thiazole precursors can be achieved using bromine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions. A related approach involves cross-coupling reactions of brominated intermediates, as seen in the synthesis of analogous dibromo-thiadiazole derivatives using α,ω-dibromoalkanes and thione precursors . Characterization often includes elemental analysis, NMR, and X-ray crystallography to confirm regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is critical:

  • Spectroscopy : 1^1H and 13^13C NMR to verify bromine substitution patterns and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns from bromine atoms .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and crystallographic packing, as demonstrated in thiadiazole-based intermediates .

Q. What solvents and conditions optimize the reactivity of this compound in further derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions. For cross-coupling reactions (e.g., Suzuki or Stille couplings), anhydrous conditions with palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3) are effective, as shown in dibromo-thiadiazole systems . Reflux temperatures (80–120°C) and inert atmospheres (N2_2/Ar) minimize side reactions .

Advanced Research Questions

Q. How does this compound participate in regioselective cross-coupling reactions?

  • Methodological Answer : The bromine atoms at positions 2 and 5 act as electrophilic sites for coupling. For example:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines requires careful ligand selection (e.g., Xantphos) to control mono- vs. di-substitution .
  • Sonogashira Coupling : Reaction with terminal alkynes proceeds selectively at the 5-position bromine under copper-free conditions .
    Kinetic studies using HPLC or GC-MS are recommended to monitor reaction progress and selectivity .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. For instance:

  • HOMO : Localized on the thieno-thiazole core, indicating nucleophilic reactivity.
  • LUMO : Dominated by bromine atoms, supporting electrophilic aromatic substitution pathways .
    Software like Gaussian or ORCA, combined with crystallographic data, validates these predictions .

Q. How can researchers evaluate the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Antiviral/Cytotoxicity Assays : Derivatives are screened against viral strains (e.g., influenza A H3N2) or cancer cell lines (e.g., MCF-7) using MTT or plaque reduction assays. IC50_{50} values are compared to standards like doxorubicin .
  • Structure-Activity Relationship (SAR) : Modifications at bromine sites (e.g., replacing Br with methoxy or amino groups) are tested to correlate electronic effects with bioactivity .

Key Methodological Notes

  • Safety : Handle brominated compounds with PPE (gloves, goggles) due to toxicity risks (H303/H313/H333) .
  • Contradictions : While DMSO is common in synthesis, its use may complicate purification; alternative solvents like THF or acetonitrile are viable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.